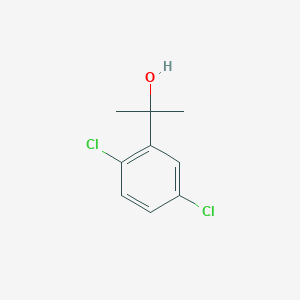

2-(2,5-Dichlorophenyl)propan-2-ol

CAS No.: 62436-53-7

Cat. No.: VC5327667

Molecular Formula: C9H10Cl2O

Molecular Weight: 205.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62436-53-7 |

|---|---|

| Molecular Formula | C9H10Cl2O |

| Molecular Weight | 205.08 |

| IUPAC Name | 2-(2,5-dichlorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H10Cl2O/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 |

| Standard InChI Key | VCRDFDSZPICJIJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=C(C=CC(=C1)Cl)Cl)O |

Introduction

Chemical Structure and Molecular Identification

Molecular Architecture

The compound’s structure consists of a propan-2-ol moiety (a tertiary alcohol) bonded to a phenyl ring substituted with chlorine atoms at the 2 and 5 positions. This arrangement confers steric hindrance around the hydroxyl group and electronic effects from the electron-withdrawing chlorines, influencing reactivity and intermolecular interactions .

Table 1: Key Identification Data

Synthesis and Industrial Production

Synthetic Routes

-

Friedel-Crafts Alkylation: Reaction of 2,5-dichlorobenzene with acetone in the presence of Lewis acids (e.g., AlCl₃).

-

Grignard Reaction: Addition of methylmagnesium bromide to 2,5-dichlorophenyl ketones, followed by hydrolysis.

Industrial-scale production likely optimizes these methods for yield and purity, employing continuous-flow reactors and advanced purification techniques like fractional distillation or chromatography .

Reaction Chemistry

Physical and Chemical Properties

Table 2: Reported Physical Properties

| Property | Value | Source |

|---|---|---|

| Purity | ≥95% | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, acetone) |

The lack of published data on melting/boiling points and solubility underscores the need for experimental characterization.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop efficient, scalable routes with green chemistry principles.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

-

Toxicological Profiling: Assess acute/chronic toxicity in model organisms.

-

Material Applications: Explore use in flame-retardant polymers or liquid crystals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume